Cas no 2138084-01-0 (7-bromo-5-methylquinazolin-2-amine)

7-bromo-5-methylquinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-bromo-5-methylquinazolin-2-amine
- 2138084-01-0
- EN300-1162549
-
- Inchi: 1S/C9H8BrN3/c1-5-2-6(10)3-8-7(5)4-12-9(11)13-8/h2-4H,1H3,(H2,11,12,13)
- InChI Key: CSMYQVNXXULFFH-UHFFFAOYSA-N
- SMILES: BrC1=CC2C(=CN=C(N)N=2)C(C)=C1
Computed Properties
- Exact Mass: 236.99016g/mol
- Monoisotopic Mass: 236.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 51.8Ų
7-bromo-5-methylquinazolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162549-5000mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 5000mg |
$5635.0 | 2023-10-03 | ||
Enamine | EN300-1162549-500mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 500mg |
$1866.0 | 2023-10-03 | ||
Enamine | EN300-1162549-50mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 50mg |
$1632.0 | 2023-10-03 | ||
Enamine | EN300-1162549-100mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 100mg |
$1711.0 | 2023-10-03 | ||
Enamine | EN300-1162549-250mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 250mg |
$1789.0 | 2023-10-03 | ||
Enamine | EN300-1162549-1.0g |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1162549-10000mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 10000mg |
$8357.0 | 2023-10-03 | ||
Enamine | EN300-1162549-1000mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 1000mg |
$1944.0 | 2023-10-03 | ||
Enamine | EN300-1162549-2500mg |
7-bromo-5-methylquinazolin-2-amine |
2138084-01-0 | 2500mg |
$3809.0 | 2023-10-03 |
7-bromo-5-methylquinazolin-2-amine Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 7-bromo-5-methylquinazolin-2-amine
Comprehensive Analysis of 7-bromo-5-methylquinazolin-2-amine (CAS No. 2138084-01-0): Properties, Applications, and Research Insights
7-bromo-5-methylquinazolin-2-amine (CAS No. 2138084-01-0) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the heterocyclic amine family, characterized by a quinazoline core substituted with a bromine atom at the 7-position and a methyl group at the 5-position. Its molecular formula is C9H8BrN3, with a molecular weight of 238.09 g/mol. Researchers are particularly interested in its potential as a kinase inhibitor precursor or intermediate in drug discovery.
In recent years, the demand for functionalized quinazolines like 7-bromo-5-methylquinazolin-2-amine has surged, driven by their role in developing targeted therapies for various diseases. The compound's bromine substituent offers versatility for further chemical modifications via cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies. Its amine group at the 2-position also enables conjugation with other pharmacophores, a feature frequently exploited in medicinal chemistry.
The synthesis of CAS No. 2138084-01-0 typically involves multi-step organic reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis have been explored to improve yield and purity. Analytical characterization often employs HPLC, NMR spectroscopy, and mass spectrometry to verify structural integrity. Purity standards exceeding 98% are generally required for research applications, especially in high-throughput screening platforms.
Current research trends highlight the compound's relevance in cancer drug discovery, where quinazoline scaffolds are known to interact with tyrosine kinases. The 7-bromo-5-methylquinazolin-2-amine structure has been investigated as a precursor to EGFR inhibitors, aligning with the growing focus on precision medicine. Additionally, its potential in antimicrobial agent development has been noted, particularly against resistant strains—a critical area given global concerns about antibiotic resistance.
From a commercial perspective, CAS 2138084-01-0 is primarily supplied by fine chemical manufacturers catering to contract research organizations (CROs) and academic institutions. Storage recommendations typically include protection from light and moisture at temperatures between 2-8°C. Proper handling requires standard laboratory precautions, though it is not classified as a hazardous substance under major regulatory frameworks.
Environmental and green chemistry considerations are increasingly shaping the production of such compounds. Recent patents disclose improved synthetic routes for 7-bromo-5-methylquinazolin-2-amine that reduce organic solvent waste, reflecting industry shifts toward sustainable chemistry. These advancements address both economic and ecological factors—topics frequently searched in scientific databases and academic forums.
Future directions for 2138084-01-0 research may explore its utility in proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality. The compound's ability to serve as a warhead linker in such bifunctional molecules is under preliminary investigation. Furthermore, computational studies using AI-driven molecular modeling are accelerating its optimization for specific biological targets—a convergence of cheminformatics and experimental pharmacology.
For researchers sourcing this compound, key considerations include batch-to-batch consistency, documentation of residual solvents, and availability of certificates of analysis (CoA). These factors are critical for reproducibility in bioassay systems. Leading suppliers often provide technical support for custom modifications, enabling tailored solutions for specialized drug discovery projects.
2138084-01-0 (7-bromo-5-methylquinazolin-2-amine) Related Products
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
